molecular formula C23H22N2O B11983174 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303059-85-0

2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11983174
CAS No.: 303059-85-0
M. Wt: 342.4 g/mol
InChI Key: PHWIMVMNWHJCBG-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303059-85-0) is a heterocyclic aromatic compound characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Its structure includes:

  • A naphthalen-2-yl group at position 2, contributing aromatic π-π stacking interactions.
  • A propyl substituent at position 5, influencing lipophilicity and metabolic stability.

The compound’s molecular formula is C₂₃H₂₁N₂O, with a molecular weight of 341.43 g/mol. While its specific pharmacological profile remains under investigation, structural analogs in this class exhibit anticancer, antimicrobial, and neuroprotective activities .

Properties

CAS No.

303059-85-0

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-naphthalen-2-yl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O/c1-2-7-23-25-21(19-10-5-6-11-22(19)26-23)15-20(24-25)18-13-12-16-8-3-4-9-17(16)14-18/h3-6,8-14,21,23H,2,7,15H2,1H3

InChI Key

PHWIMVMNWHJCBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core through cyclization reactions. The propyl group is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit significant anticancer properties. For instance, modifications to the dihydropyrazole structure have been shown to enhance anticancer activity compared to existing treatments like sunitinib . The incorporation of electron-donating groups such as methoxy into the benzene ring strengthens this activity.

Antihistaminic Activity

Compounds within the oxazine class have been synthesized and evaluated for their H1 antihistaminic activity. Some derivatives have demonstrated potent effects without the sedative side effects commonly associated with traditional antihistamines . This property makes them potential candidates for treating allergic reactions while minimizing adverse effects.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on anxiety and other mood disorders. For example, certain benzodiazepine derivatives have shown promise in treating anxiety with reduced long-term side effects compared to conventional therapies .

Case Studies

Study Findings Implications
Study on Anticancer ActivityNovel derivatives showed higher efficacy than sunitinibPotential for new cancer therapies
Evaluation of Antihistaminic PropertiesCertain derivatives exhibited potent H1 activity without sedationDevelopment of safer allergy medications
Neuropharmacological AssessmentCompounds demonstrated reduced side effects in anxiety treatmentNew avenues for mental health therapies

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of benzopyrazolo-oxazine derivatives are highly dependent on substituent variations. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name (CAS) Substituents Molecular Formula Key Features Biological Activity
Target Compound (303059-85-0) 5-propyl, 2-naphthalen-2-yl C₂₃H₂₁N₂O High lipophilicity due to propyl group; rigid fused ring system Potential CNS activity (predicted)
9-Chloro-5-(4-fluorophenyl)-... (N/A) 9-Cl, 5-(4-F-phenyl) C₂₆H₁₇ClFN₂O Electrophilic Cl enhances reactivity; fluorophenyl improves bioavailability Anticancer (in vitro)
5-(3,4-Dimethoxyphenyl)-... (N/A) 5-(3,4-OCH₃-phenyl) C₂₈H₂₄N₂O₃ Methoxy groups increase solubility; polar interactions with targets Neuroprotective (rodent models)
7,9-Dichloro-5-propyl-... (303059-84-9) 7,9-Cl, 5-propyl C₂₃H₂₀Cl₂N₂O Dichloro substitution boosts electrophilicity; improved metabolic stability Antimicrobial (broad-spectrum)
9-Bromo-5-(3-chlorophenyl)-... (303059-83-8) 9-Br, 5-(3-Cl-phenyl) C₂₃H₁₈BrClN₂O Bromine enhances halogen bonding; synergistic Cl/Br effects Antiproliferative (IC₅₀ = 1.2 µM)

Key Findings from Comparative Studies

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂): Increase reactivity in electrophilic substitutions (e.g., nitration, sulfonation) and enhance binding to enzymes like kinases . Alkyl chains (e.g., propyl): Improve membrane permeability but may reduce aqueous solubility . Aromatic substituents (e.g., naphthyl, thienyl): Enhance π-π interactions with aromatic residues in protein binding pockets .
  • Biological Activity Trends :

    • Anticancer : Chloro and nitro derivatives show higher potency due to DNA intercalation and topoisomerase inhibition .
    • Neuroprotection : Methoxy-substituted analogs exhibit superior blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound 9-Chloro-5-(4-fluorophenyl)-... 5-(3,4-Dimethoxyphenyl)-...
LogP 4.2 3.8 2.5
Water Solubility (mg/mL) 0.01 0.03 0.12
Melting Point (°C) 198–202 215–218 185–189

Biological Activity

The compound 2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}

This structure includes a naphthalene ring and a pyrazolo[1,5-c][1,3]oxazine moiety, which are known to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds containing the oxazine nucleus exhibit a variety of biological activities. These include:

  • Anticancer Activity : Several studies have reported that oxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to the target compound have shown effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties. They may exert effects on neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Properties : Some oxazine derivatives demonstrate antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Receptors : The compound may interact with various receptors in the body, including GABA-A receptors, which are critical for mediating inhibitory neurotransmission. Such interactions can lead to anxiolytic or sedative effects .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Study : A study conducted on a series of naphthoxazine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways .
  • Neuroprotection : In an animal model of Parkinson's disease, a related oxazine compound was shown to improve motor function and reduce dopaminergic neuron loss by modulating oxidative stress pathways .
  • Antimicrobial Evaluation : A recent study tested a series of oxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxazine ring enhanced antibacterial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazineAnticancerInduces apoptosis in cancer cells
This compoundNeuroprotectiveModulates oxidative stress
6-Bromo-2-(naphthalen-2-yl)-5-methyl-5H-pyrrolo[3,4-b]quinolinAntimicrobialDisrupts bacterial cell membranes

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